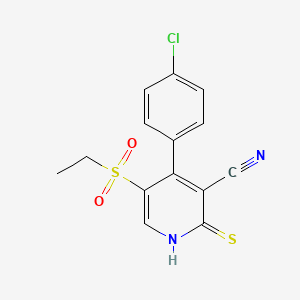

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C14H11ClN2O2S2 |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-5-ethylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H11ClN2O2S2/c1-2-21(18,19)12-8-17-14(20)11(7-16)13(12)9-3-5-10(15)6-4-9/h3-6,8H,2H2,1H3,(H,17,20) |

InChI Key |

ZPAZADATRMNTLO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Condensation

- Pyridine Derivatives : The synthesis begins with pyridine derivatives bearing reactive groups such as keto or cyano functionalities.

- Condensation with Cyanothioacetamide : A common approach involves the reaction of α,β-unsaturated ketones or enones with cyanothioacetamide to form the 2-thioxo-1,2-dihydropyridine-3-carbonitrile core. This step can be performed via grinding (mechanochemical method) or reflux in solvents like ethanol or piperidinium acetate solution.

Introduction of the Ethylsulfonyl Group

- The ethylsulfonyl substituent is introduced typically by oxidation of an ethylthio group or by nucleophilic substitution on a suitable precursor.

- For example, ethylthio groups attached to the pyridine ring can be oxidized to ethylsulfonyl using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Incorporation of the 4-Chlorophenyl Group

- The 4-chlorophenyl substituent is introduced via aromatic substitution reactions or by using 4-chlorobenzaldehyde derivatives in condensation steps.

- Aldol-type condensations with aromatic aldehydes in the presence of bases like sodium hydroxide in ethanol have been reported to yield substituted dihydropyridines with aryl groups at position 4.

Final Cyclization and Purification

- The final cyclization to form the dihydropyridine ring with all substituents in place is often achieved by refluxing the reaction mixture in ethanol or other suitable solvents.

- The product is isolated by precipitation upon acidification, filtration, and recrystallization from ethanol or other solvents to obtain pure crystals.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyridine derivative + cyanothioacetamide, catalytic acetic acid, grinding or reflux | Formation of 2-thioxo-1,2-dihydropyridine-3-carbonitrile core | Intermediate with thioxo and cyano groups |

| 2 | Introduction of 4-chlorophenyl group via condensation with 4-chlorobenzaldehyde, NaOH, ethanol, stirring 2 h | Aldol condensation to attach 4-chlorophenyl at position 4 | Substituted dihydropyridine intermediate |

| 3 | Oxidation of ethylthio to ethylsulfonyl using oxidizing agent (e.g., H2O2) | Conversion of thioether to sulfone | Final ethylsulfonyl-substituted product |

| 4 | Acidification, filtration, recrystallization from ethanol | Purification | Pure this compound |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of characteristic protons and carbons, including aromatic protons of the chlorophenyl group, ethylsulfonyl methylene and methyl protons, and signals corresponding to the thioxo and cyano groups.

- Infrared Spectroscopy (IR) : Key absorption bands include:

- C≡N stretch near 2220 cm⁻¹,

- C=S stretch around 1200–1400 cm⁻¹,

- S=O stretches for sulfone groups near 1300 and 1150 cm⁻¹,

- Aromatic C–H and other functional group vibrations.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight (~338.8 g/mol) confirm the molecular formula C14H11ClN2O2S2.

- Melting Point and Elemental Analysis : Used to confirm purity and composition.

Research Findings and Optimization Notes

- Mechanochemical grinding methods (solid-state reactions) have been shown to reduce reaction times and improve yields compared to traditional reflux methods.

- The choice of solvent and base (e.g., ethanol and NaOH) is critical for efficient condensation and cyclization.

- Oxidation steps require careful control to avoid over-oxidation or decomposition.

- Recrystallization solvents such as ethanol or N,N-dimethylformamide (DMF) provide high purity crystals suitable for further biological or material studies.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Grinding (Mechanochemical) | Pyridine derivative, cyanothioacetamide, acetic acid | Room temp, 5–10 min grinding | Fast, solvent-free, eco-friendly | Moderate to high | Requires monitoring by TLC |

| Reflux Condensation | Pyridine derivative, aromatic aldehyde, NaOH, ethanol | Reflux 2 h | High yield, well-established | 70–80% | Requires acidification and recrystallization |

| Oxidation | Ethylthio intermediate, H2O2 or m-CPBA | Room temp to reflux, controlled time | Selective sulfone formation | High | Avoids over-oxidation |

| Purification | Acidification, filtration, recrystallization | Ethanol or DMF | High purity product | N/A | Essential for analytical confirmation |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Antioxidant Effects

Research indicates that 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile possesses antioxidant properties. These properties can mitigate oxidative stress-related diseases, positioning the compound as a potential nutraceutical or functional food ingredient .

Nanotechnology

The integration of this compound into nanoparticle formulations has been explored for drug delivery systems. Its ability to form stable complexes with various materials enhances the bioavailability and controlled release of therapeutic agents. This application is particularly relevant for targeted cancer therapies where localized drug delivery can minimize systemic side effects .

Photodynamic Therapy

In photodynamic therapy (PDT), this compound can serve as a photosensitizer due to its absorption characteristics. When activated by light, it generates reactive oxygen species that can selectively destroy malignant cells. This application underscores the versatility of the compound in innovative cancer treatment modalities .

Pesticide Development

The compound's biological activity extends to agricultural applications, where it has shown promise as a pesticide or herbicide. Its effectiveness against plant pathogens could lead to the development of environmentally friendly agrochemicals that reduce reliance on synthetic pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with analogous dihydropyridine derivatives:

*Calculated based on formula; †Inferred from analogs with similar functional groups.

Key Observations

Halogen Substitution :

- Replacing the 4-chlorophenyl group with 4-bromophenyl (as in ) increases molecular weight by ~29.45 Da due to bromine’s higher atomic mass. This substitution may enhance lipophilicity and alter binding interactions in biological targets.

Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound contrasts with acylated hydroxyaryl substituents (e.g., 2-hydroxy-4-methylbenzoyl in ).

Biological Activity Trends: Compounds with hydroxylated aromatic substituents (e.g., 45c and 46c) exhibit antibacterial activity, possibly due to hydrogen-bonding interactions with microbial enzymes .

Spectroscopic Features :

- IR peaks for CN (~2190 cm⁻¹) and C=O (~1635 cm⁻¹) are consistent across analogs, confirming the stability of these functional groups during synthesis .

Biological Activity

4-(4-Chlorophenyl)-5-(ethylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, a compound characterized by its unique thioxo-dihydropyridine structure, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClN2O2S2. The compound features a thioxo group, an ethylsulfonyl moiety, and a chlorophenyl substituent, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's cytotoxicity is attributed to its ability to induce apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study conducted on MCF-7 cells demonstrated that the compound exhibited an IC50 value of approximately 5.36 µg/mL, indicating potent anticancer activity. Flow cytometric analysis revealed that treatment with the compound resulted in increased levels of pro-apoptotic factors such as Bax and caspase-9.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.36 | Induction of apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 3.13 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.

- Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, inhibiting cancer cell proliferation.

- Antimicrobial Action : The disruption of bacterial cell wall integrity and inhibition of metabolic enzymes contribute to its antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.